2-Ethylhexylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Ethylhexylzinc bromide: This is an organozinc compound that is often used in various chemical reactions . It has a molecular formula of C8H17BrZn and a molecular weight of 258.51 .

Organic Synthesis

Summary of Application: 2-Ethylhexylzinc bromide is used as a reagent in organic synthesis.

Methods of Application: The specific methods of application can vary depending on the reaction.

Results or Outcomes: The outcomes of these reactions can vary widely, but the use of 2-Ethylhexylzinc bromide can help to facilitate the formation of carbon-carbon bonds.

Proteomics Research

Summary of Application: 2-Ethylhexylzinc bromide is mentioned as a biochemical for proteomics research.

2-Ethylhexylzinc bromide is an organozinc compound with the formula C₈H₁₈BrZn. It is a colorless to pale yellow liquid that is highly reactive, particularly with moisture and air. This compound is often utilized in organic synthesis as a nucleophilic reagent, particularly in reactions involving carbonyl compounds and epoxides.

General Safety Practices

- Working in a well-ventilated fume hood

- Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat

- Properly disposing of chemicals according to regulations

- Nucleophilic Addition: It acts as a nucleophile, attacking electrophiles such as carbonyl groups in aldehydes and ketones, leading to the formation of alcohols.

- Grignard-like Reactions: Similar to Grignard reagents, it can react with esters and epoxides, resulting in the formation of new carbon-carbon bonds .

- Cross-Coupling Reactions: It can be involved in cross-coupling reactions with various electrophiles, allowing for the construction of complex organic molecules.

2-Ethylhexylzinc bromide can be synthesized through various methods:

- Direct Reaction of Zinc with 2-Ethylhexyl Bromide: This method involves the reaction of elemental zinc with 2-ethylhexyl bromide in a suitable solvent under an inert atmosphere.text

Zn + C₈H₁₈Br → C₈H₁₈ZnBr - Transmetalation from Other Organometallics: It can also be prepared by transmetalation from other organozinc compounds or organolithium reagents.

The primary applications of 2-ethylhexylzinc bromide include:

- Organic Synthesis: It is widely used for synthesizing alcohols and other functionalized organic compounds.

- Polymer Chemistry: It can serve as a catalyst or initiator in polymerization reactions.

- Agricultural Chemicals: Potential applications in the synthesis of agrochemicals have been explored due to its reactivity.

Interaction studies involving 2-ethylhexylzinc bromide primarily focus on its reactivity with various electrophiles. These studies indicate that it readily reacts with carbonyl compounds, forming alcohols through nucleophilic addition. Additionally, it has been shown to interact effectively with epoxides and esters, similar to Grignard reagents .

Several compounds share structural similarities or functional properties with 2-ethylhexylzinc bromide. Here are some notable examples:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Ethylmagnesium Bromide | C₂H₅MgBr | Stronger nucleophile; used extensively in Grignard reactions. |

| Butyllithium | C₄H₉Li | Highly reactive organolithium compound; used for deprotonation and nucleophilic addition. |

| Diethylzinc | (C₂H₅)₂Zn | Less sterically hindered; reacts similarly but less selectively than 2-ethylhexylzinc bromide. |

Uniqueness of 2-Ethylhexylzinc Bromide

What sets 2-ethylhexylzinc bromide apart is its balance between steric hindrance and nucleophilicity, making it particularly useful for selective reactions where larger substituents might hinder access to certain electrophiles. Its unique structure allows for diverse applications in organic synthesis while maintaining manageable reactivity.

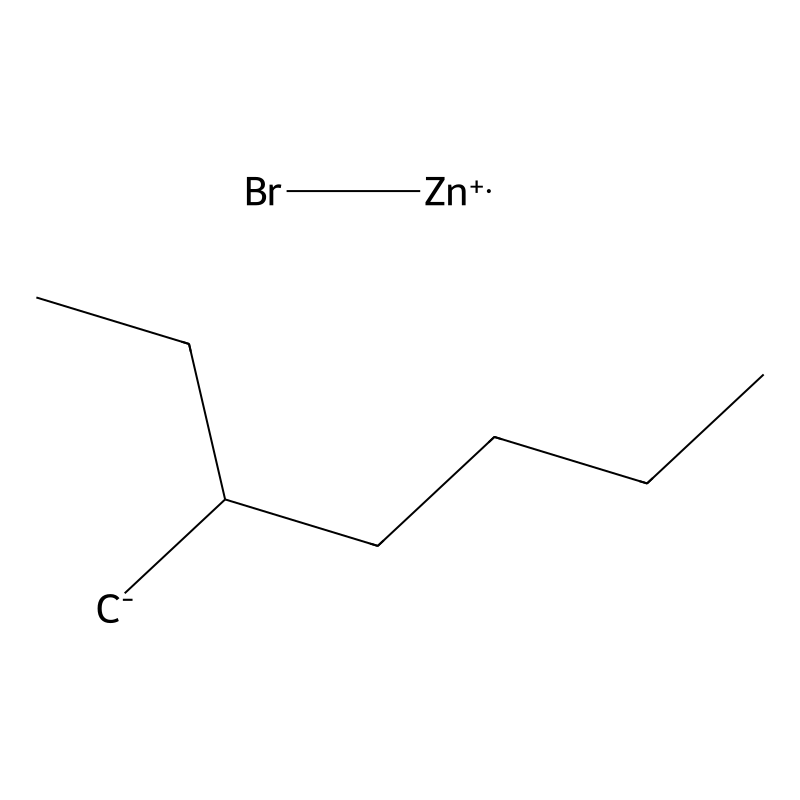

2-Ethylhexylzinc bromide possesses the molecular formula C₈H₁₇BrZn and is systematically identified by the Chemical Abstracts Service number 312693-03-1. The compound's International Union of Pure and Applied Chemistry name is bromo(2-ethylhexyl)zinc, reflecting its structural composition of a zinc center coordinated to both a bromide anion and a 2-ethylhexyl organic group. The molecular weight of this organometallic compound is reported as 258.52 atomic mass units, with some sources citing 258.518 as a more precise measurement.

The structural architecture of 2-ethylhexylzinc bromide features a zinc atom in the plus-two oxidation state, coordinated to a bromide ion and a branched octyl chain. The 2-ethylhexyl group represents a branched alkyl substituent where the primary carbon is attached to a secondary carbon bearing an ethyl branch at the second position of the hexyl chain. This branching pattern imparts specific steric and electronic properties that influence the compound's reactivity and selectivity in synthetic applications. The compound exists predominantly as a solution in tetrahydrofuran at a concentration of 0.50 molar, reflecting the general practice of handling organozinc reagents in coordinating solvents to enhance their stability.

The nomenclature of this compound follows established conventions for organozinc chemistry, where the organic substituent is named first, followed by the designation "zinc" and then the halide. Alternative naming systems may refer to the compound as zinc bromo(2-ethylhexyl) or 2-ethylhexylzinc bromide, all of which describe the same molecular entity. The compound's registry in major chemical databases includes the Molecular Design Limited number MFCD01311416, facilitating its identification across various chemical information systems.

Table 1: Chemical Properties of 2-Ethylhexylzinc Bromide

Historical Development in Organozinc Chemistry

The historical foundations of organozinc chemistry trace back to Edward Frankland's pioneering work in 1848, when he prepared the first organozinc compound, diethylzinc, by heating ethyl iodide in the presence of zinc metal. This groundbreaking synthesis produced a volatile, colorless liquid that spontaneously combusted upon contact with air, establishing the pyrophoric nature that characterizes many organozinc compounds. Frankland's discovery represented not only the first organozinc compound but also the first main-group organometallic compound, laying the foundation for an entire field of chemistry.

The development of organozinc chemistry proceeded through several key phases, with significant contributions from the Kazan school of chemistry in Russia during the late nineteenth century. Aleksandr Butlerov and his students, particularly Sergei Nikolaevich Reformatskii, expanded the utility of organozinc reagents beyond their initial discovery. Reformatskii's insight that highly sensitive dialkylzinc reagents could be replaced by in situ formation from alkyl iodides and zinc metal provided much greater synthetic flexibility and ultimately influenced the development of Grignard chemistry.

The evolution from Frankland's initial preparations to modern organozinc reagents involved overcoming significant technical challenges related to air and moisture sensitivity. Early practitioners developed techniques for handling these pyrophoric materials, leading to the establishment of inert atmosphere methods that remain standard practice today. The recognition that organozinc compounds required coordinating solvents for stability led to the widespread use of ethers and other Lewis bases in their preparation and storage.

Modern organozinc chemistry experienced a renaissance with the development of highly reactive zinc preparations and improved synthetic methodologies. The introduction of Rieke zinc, developed at Rieke Metals Incorporated, enabled the direct reaction of alkyl, aryl, and vinyl bromides or chlorides with zinc metal, eliminating the need for metathesis reactions with organolithium or Grignard reagents. This advancement was particularly significant because it allowed for the preparation of functionalized organozinc reagents containing sensitive groups such as nitriles, esters, amides, ethers, sulfides, and ketones.

The historical trajectory of organozinc chemistry demonstrates a progression from fundamental discovery through synthetic methodology development to modern applications in complex organic synthesis. This evolution parallels the broader development of organometallic chemistry, where theoretical understanding of bonding and reactivity informed practical synthetic applications. The specific development of 2-ethylhexylzinc bromide represents a culmination of this historical progression, combining the fundamental reactivity principles established by Frankland with modern preparative techniques and applications in cross-coupling chemistry.

Role in Modern Synthetic Organic Chemistry

2-Ethylhexylzinc bromide occupies a central position in contemporary synthetic organic chemistry as a versatile carbon nucleophile in transition metal-catalyzed cross-coupling reactions. The compound's primary application lies in Negishi coupling reactions, where it serves as an organozinc partner for palladium or nickel-catalyzed carbon-carbon bond formation. These reactions enable the coupling of the 2-ethylhexyl group with various organic halides and pseudohalides, providing access to complex molecular architectures under relatively mild conditions.

The Negishi coupling reaction utilizing 2-ethylhexylzinc bromide follows the general mechanism of oxidative addition, transmetalation, and reductive elimination characteristic of palladium-catalyzed cross-coupling processes. The organozinc reagent participates in the transmetalation step, where the 2-ethylhexyl group transfers from zinc to the palladium center, displacing the halide ligand. This process occurs under mild conditions, typically at room temperature or slightly elevated temperatures, making it compatible with sensitive functional groups that might decompose under harsher reaction conditions.

The synthetic utility of 2-ethylhexylzinc bromide extends beyond simple alkyl transfer reactions to include its role in preparing more complex organozinc species. Research has demonstrated that dianionic alkyl zincates, such as those derived from alkyl bromides and zinc, serve as active transmetalating species in cross-coupling reactions. The formation of species like [RZnBr₃]²⁻ from 2-ethylhexylzinc bromide and additional zinc bromide represents an important mechanistic insight that has informed the development of improved reaction conditions and catalyst systems.

Table 2: Applications of 2-Ethylhexylzinc Bromide in Synthetic Chemistry

The functional group tolerance exhibited by 2-ethylhexylzinc bromide in synthetic applications represents a significant advantage over more reactive organometallic reagents. Unlike organolithium or Grignard reagents, which typically require the absence of electrophilic functional groups, organozinc compounds can tolerate ketones, esters, nitriles, and even some acidic protons under appropriate reaction conditions. This tolerance enables their use in late-stage synthetic transformations where complex functionality is already present in the substrate.

Contemporary applications of 2-ethylhexylzinc bromide in total synthesis demonstrate its value in constructing complex molecular targets. The compound's ability to participate in stereospecific cross-coupling reactions makes it particularly valuable in the synthesis of natural products and pharmaceutically relevant compounds where stereochemical control is paramount. The development of asymmetric variants of Negishi coupling has further expanded the utility of organozinc reagents like 2-ethylhexylzinc bromide in enantioselective synthesis.

The integration of 2-ethylhexylzinc bromide into modern synthetic methodology reflects broader trends in organometallic chemistry toward milder, more functional group tolerant reactions. Its role in flow chemistry applications has been explored, where the controlled addition and reaction of organozinc reagents can be managed more effectively than in traditional batch processes. These developments position 2-ethylhexylzinc bromide as not only a useful reagent in current synthetic practice but also as a component of future automated and continuous synthesis platforms.

2-Ethylhexylzinc bromide (molecular formula C₈H₁₇BrZn) represents a heteroleptic organozinc compound characterized by its unique bonding arrangement and structural features [1] [2] [3]. The compound possesses a molecular weight of 258.51 g/mol and crystallographic data reveals its distinctive structural organization in both solution and solid-state forms [4] [3].

The molecular structure consists of a zinc metal center coordinated to both an organic 2-ethylhexyl alkyl group and a bromide anion [1] [2]. The 2-ethylhexyl substituent adopts a branched configuration with the empirical structure CH₃(CH₂)₃CH(C₂H₅)CH₂-, providing significant steric bulk around the zinc center [5]. This branched alkyl chain originates from the ethyl substitution at the second carbon of the hexyl backbone, creating a tertiary carbon that influences the overall molecular geometry.

The zinc-carbon bond in 2-ethylhexylzinc bromide exhibits considerable ionic character due to the substantial electronegativity difference between zinc (1.65) and carbon (2.55) [6]. This polarization results in a nucleophilic carbon center and an electrophilic zinc center, establishing the fundamental reactivity profile of the compound. The carbon-zinc bond length typically measures approximately 2.0-2.1 Å, consistent with other alkylzinc halide compounds [6] [7].

Coordination geometry around the zinc center adopts a distorted linear arrangement, which is characteristic of organozinc compounds [8] [9]. Unlike alkaline earth metals, zinc compounds do not form bridged structures through alkyl groups, maintaining discrete molecular units [9]. The coordination environment can be described as two-coordinate in the gas phase and solution, though solvation effects in coordinating solvents such as tetrahydrofuran can increase the coordination number [5] [10].

The zinc-bromide bond exhibits typical ionic characteristics with a bond length of approximately 2.3-2.4 Å [8]. The bromide ligand serves as a leaving group in many synthetic transformations while providing electronic stabilization to the zinc center through its electron-donating properties.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of 2-ethylhexylzinc bromide reveals distinctive signatures that enable definitive identification and structural confirmation. Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information for this organometallic species.

¹H Nuclear Magnetic Resonance spectroscopy of related 2-ethylhexyl systems demonstrates characteristic chemical shift patterns [11] [12]. The methylene protons adjacent to the zinc center (CH₂Zn) appear significantly upfield compared to corresponding alkyl halides, typically resonating around 0.3-0.5 ppm [13]. This upfield shift reflects the electron-rich nature of the zinc-carbon bond and the shielding effect of the metal center.

The branched alkyl chain exhibits complex multipicity patterns with the tertiary proton appearing around 1.3-1.6 ppm as a multiplet [11]. The terminal methyl groups of both the hexyl backbone and ethyl branch resonate as triplets around 0.9-1.0 ppm with characteristic coupling constants of 6.8-7.0 Hz [11] [12]. The remaining methylene protons appear as overlapping multiplets in the 1.2-1.6 ppm region, creating the characteristic aliphatic envelope [11].

¹³C Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation [12]. The carbon directly bonded to zinc exhibits substantial upfield shifts compared to carbon-halogen bonds in alkyl halides, typically appearing around 10-20 ppm upfield from the corresponding bromide [13]. The quaternary carbon center of the 2-ethylhexyl group resonates around 35-45 ppm, while the terminal methyl carbons appear around 10-15 ppm [12].

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of the organozinc functional group [14]. The zinc-carbon stretching vibration appears as a weak band around 400-500 cm⁻¹, though this region often suffers from interference with other low-frequency modes [14]. More diagnostic are the absence of carbon-halogen stretching frequencies (typically around 500-700 cm⁻¹ for C-Br bonds) and the presence of alkyl C-H stretching modes around 2850-2950 cm⁻¹ [15].

Mass spectrometry of organozinc bromides typically employs soft ionization techniques to preserve the organometallic bond [16]. Electrospray ionization mass spectrometry can detect both molecular ion peaks and fragmentation patterns [17]. The molecular ion peak for 2-ethylhexylzinc bromide appears at m/z 258, corresponding to [C₈H₁₇ZnBr]⁺. Common fragmentation pathways include loss of the bromide (m/z 179) and cleavage of the alkyl chain, producing characteristic zinc-containing fragments [16].

Fragmentation patterns in organozinc compounds often parallel those observed in organic halides, with preferential cleavage at branching points and loss of alkyl radicals [16]. The 2-ethylhexyl group may fragment to produce ions at m/z corresponding to loss of ethyl (C₂H₅, 29 mass units) or various alkyl segments from the hexyl backbone [16].

Solubility and Stability in Tetrahydrofuran Solutions

2-Ethylhexylzinc bromide demonstrates exceptional solubility and stability in tetrahydrofuran solutions, making this solvent system the preferred medium for synthetic applications [5] [10] [18]. Commercial preparations typically utilize 0.5 M concentrations in tetrahydrofuran, indicating high solubility limits under standard conditions [5] [10].

The enhanced solubility in tetrahydrofuran arises from the strong coordinating ability of the ether oxygen, which forms dative bonds with the electrophilic zinc center [5] [19]. This coordination expands the zinc coordination sphere from two to three or four, significantly stabilizing the organozinc species against decomposition pathways [19] [20]. The Lewis basicity of tetrahydrofuran (donor number = 20) provides optimal solvation without excessive coordination that might reduce reactivity [19].

Stability studies reveal that 2-ethylhexylzinc bromide solutions in tetrahydrofuran maintain integrity under properly controlled conditions [5] [18]. Storage at 2-8°C under inert atmosphere prevents oxidative decomposition and hydrolysis [4] [5]. The compound exhibits sensitivity to both moisture and oxygen, requiring rigorous exclusion of these species to maintain solution stability [5] [21].

Thermal stability in tetrahydrofuran solutions extends to moderate temperatures, with decomposition typically beginning around 50-80°C depending on concentration and purity [19] [22]. The coordinating solvent provides kinetic stabilization against β-hydride elimination and other decomposition pathways common in organozinc chemistry [22].

Comparative studies with other ethereal solvents demonstrate the superiority of tetrahydrofuran for organozinc bromide stability [23] [19]. 2-Methyltetrahydrofuran provides similar stabilization with slightly reduced coordinating ability, while diethyl ether offers insufficient coordination for optimal stability [19]. The five-membered ring structure of tetrahydrofuran provides an optimal balance between coordination strength and steric accessibility [19].

The presence of lithium chloride in tetrahydrofuran solutions enhances both stability and reactivity of organozinc bromides [19] [22]. Lithium chloride forms mixed organozincate complexes of the type RZnBrCl⁻Li⁺, which exhibit increased nucleophilicity and thermal stability compared to the parent organozinc halide [19] [24]. These mixed complexes demonstrate improved performance in cross-coupling reactions and extended shelf life [24] [22].

Thermal Behavior and Decomposition Pathways

The thermal behavior of 2-ethylhexylzinc bromide follows characteristic patterns observed in organozinc compounds, with decomposition occurring through multiple competing pathways depending on temperature and environment [25] [26] [27]. Understanding these decomposition mechanisms provides crucial insight for optimal handling and synthetic applications.

Primary decomposition of organozinc bromides typically initiates around 80-120°C, though the onset temperature varies significantly with concentration, solvent, and atmospheric conditions [22] [28]. In tetrahydrofuran solutions, thermal decomposition generally begins around 80°C, proceeding through β-hydride elimination as the dominant pathway for alkyl groups containing β-hydrogen atoms [22].

β-Hydride elimination represents the most significant decomposition mechanism for 2-ethylhexylzinc bromide due to the abundance of β-hydrogen atoms in the branched alkyl chain [27] [22]. This process involves intramolecular hydrogen transfer from a β-carbon to the zinc center, forming zinc hydride species and alkene products [22]. The 2-ethylhexyl group can undergo elimination at multiple positions, producing various alkene isomers including 2-ethylhexene and internal hexene derivatives [27].

Thermogravimetric analysis of related organozinc compounds reveals multi-step decomposition profiles with distinct weight loss regions [27] [28]. The initial decomposition phase (80-150°C) typically corresponds to organic ligand elimination, while higher temperature regions (200-400°C) involve further decomposition of intermediate zinc compounds [28] [29]. Final residues often consist of zinc oxide or zinc bromide, depending on atmospheric conditions [28] [29].

Differential scanning calorimetry studies indicate that organozinc decomposition processes are generally endothermic, reflecting the energy required for bond cleavage and hydrogen elimination [28] [29]. Heat flow measurements show gradual energy absorption rather than sharp transitions, consistent with multi-step decomposition mechanisms [29].

Kinetic parameters for organozinc thermal decomposition have been determined using model-free methods such as the Coats-Redfern approach [27]. Activation energies for the primary decomposition step typically range from 80-120 kJ/mol, varying with the specific alkyl substitution pattern and coordination environment [27] [28]. The 2-ethylhexyl group's branched structure may provide some kinetic stabilization compared to linear alkyl chains due to steric hindrance around the zinc center [27].

Atmospheric composition significantly influences decomposition pathways and products [25] [30]. Under inert conditions, β-hydride elimination predominates, producing alkenes and zinc hydride intermediates [22]. In oxidizing atmospheres, zinc-carbon bond cleavage occurs more readily, forming zinc oxide and organic radicals that may undergo further oxidation or coupling reactions [25] [30].

The presence of coordinating solvents substantially affects thermal stability and decomposition mechanisms [19] [22]. Tetrahydrofuran coordination provides kinetic stabilization that increases decomposition temperatures by 20-40°C compared to neat compounds [22]. However, at elevated temperatures, solvent decomposition may contribute additional complexity through radical mechanisms [22].

Direct Synthesis from 2-Ethylhexyl Bromide and Zinc Metal

The direct synthesis of 2-ethylhexylzinc bromide from 2-ethylhexyl bromide and metallic zinc represents the most atom-economical and straightforward approach for preparing this organozinc reagent [1] [2]. This method involves the oxidative insertion of zinc metal into the carbon-bromine bond of the alkyl halide precursor, circumventing the need for pre-formed organometallic intermediates.

Table 1: Physical Properties of 2-Ethylhexyl Bromide (Precursor)

| Property | Value |

|---|---|

| CAS Number | 18908-66-2 [3] |

| Molecular Formula | C₈H₁₇Br [3] |

| Molecular Weight (g/mol) | 193.125 [3] |

| Density (g/cm³) | 1.1±0.1 [3] |

| Boiling Point (°C) | 190.8±8.0 at 760 mmHg [3] |

| Flash Point (°C) | 69.4±0.0 [3] |

| Solubility in Water | Insoluble [3] |

Table 2: Properties of 2-Ethylhexylzinc Bromide

| Property | Value |

|---|---|

| CAS Number | 312693-03-1 [5] [6] |

| Molecular Formula | C₈H₁₇BrZn [5] [6] |

| Molecular Weight (g/mol) | 258.5 [7] [6] |

| IUPAC Name | bromozinc(1+);3-methanidylheptane [7] |

| SMILES | CCCCC([CH2-])CC.[Zn+]Br [7] |

| Standard Solution Concentration | 0.5 M [5] [6] |

| Storage Temperature (°C) | 2-8 [6] |

| Solvent System | Tetrahydrofuran (THF) [6] |

Insertion Reaction Mechanisms

The formation of 2-ethylhexylzinc bromide through direct insertion proceeds via a well-characterized two-step mechanism that involves initial oxidative addition followed by solubilization of surface-bound intermediates [8] [9]. Fluorescence microscopy studies have revealed that the mechanism contains two primary steps: (1) oxidative addition to form surface organozinc intermediate, and (2) solubilization of the intermediate to form the solution organozinc complex [9].

During the oxidative addition step, the zinc metal surface undergoes insertion into the carbon-bromine bond of 2-ethylhexyl bromide, generating a surface-bound organozinc species. This process is facilitated by the activation of the zinc metal surface, which removes passivating oxide layers and enhances the reactivity of the metal [8] [10]. The surface-bound intermediate subsequently undergoes solubilization to yield the final organozinc bromide product in solution.

The insertion reaction can be represented by the following general equation:

C₈H₁₇Br + Zn → C₈H₁₇ZnBr

The efficiency of this transformation is significantly influenced by the activation method employed for the zinc metal. Research has demonstrated that different activation strategies affect distinct steps of the overall mechanism [8] [9].

Table 3: Zinc Metal Activation Methods for Organozinc Formation

| Activation Method | Mechanism of Action | Typical Conditions | Primary Step Affected |

|---|---|---|---|

| Lithium Chloride (LiCl) | Solubilization of surface organozinc intermediates via ate complex formation [8] [9] | 1.1 equiv in THF, 50-55°C [11] | Solubilization [9] |

| Trimethylsilyl Chloride (TMSCl) | Surface oxide layer removal and preactivation [8] [9] | Pretreatment before substrate addition [9] | Oxidative Addition [9] |

| Iodine (I₂) | Catalytic surface activation (1-5 mol%) [4] [12] | 1-5 mol% with zinc dust [4] | Oxidative Addition |

| Dimethyl Sulfoxide (DMSO) | Acceleration of oxidative addition step [8] [9] | Direct addition as co-solvent [9] | Oxidative Addition [9] |

| Dibromoethane | Chemical etching and surface cleaning [8] | Pretreatment method [8] | Oxidative Addition |

| Rieke Zinc | Pre-reduced highly reactive zinc powder [13] [14] | Lithium or sodium reduction of ZnCl₂ [14] | Both Steps [14] |

| Mechanical Activation | Physical etching and surface area increase [10] | Grinding or sonication [10] | Oxidative Addition |

The lithium chloride activation method has proven particularly effective for alkylzinc bromide formation. This approach operates by promoting the solubilization of surface-bound organozinc intermediates through the formation of ate complexes [8] [9]. The mechanism involves coordination of lithium chloride to the zinc center, forming soluble (THF)ₙLi[RZnX₂] species that subsequently disproportionate into R₂Zn and (THF)ₙLi[ZnX₃] [9].

Large-Scale Production Protocols

The scalability of 2-ethylhexylzinc bromide synthesis has been demonstrated through the development of continuous flow processes that enable efficient large-scale production [15] [16]. These protocols utilize packed bed reactors containing zinc granules with substantial molar excess to ensure complete conversion of the organic halide substrate.

Table 4: Large-Scale Production Parameters for Organozinc Reagents

| Parameter | Laboratory Scale | Pilot Scale |

|---|---|---|

| Zinc Excess | 250-fold excess [15] | 200-300 fold excess [15] |

| Flow Rate (L/h) | 0.1-1.0 [15] | 3-18 [15] |

| Residence Time (min) | 1.5-14.0 [15] | 2.0-10.0 [15] |

| Temperature Range (°C) | 25-55 [15] | 25-55 [15] |

| Conversion Rate (%) | 95-100 [15] | 95-100 [15] |

| Yield Range (%) | 78-100 [15] | 84-98 [15] |

| Starting Material Concentration (M) | 0.5-2.0 [15] | 1.0-2.0 [15] |

| Reactor Type | Packed bed with Zn granules [15] | Continuous flow reactor [15] |

The large-scale synthesis protocols demonstrate several key advantages over traditional batch processes. Complete conversion of organic halides can be achieved within a single passage through the reactor, with organozinc yields ranging from 78-100% at laboratory scale and 84-98% at pilot scale [15] [16]. The use of continuous flow methodology allows for precise control of residence times, temperature, and reagent concentrations while minimizing the accumulation of reactive organometallic species in the system [16].

A critical aspect of large-scale production involves the activation of zinc metal prior to or during the insertion process. Mechanical activation through the use of zinc granules or turnings provides enhanced surface area and reactivity compared to zinc powder [15]. Chemical activation using catalytic amounts of iodine (1-5 mol%) has proven effective for large-scale applications, providing reliable activation without the need for lithium chloride co-solvents [15] [16].

The process parameters for large-scale production have been optimized to achieve maximum throughput while maintaining product quality. Pilot-scale setups have demonstrated liquid throughputs of up to 18 L/h with residence times as short as 1.5 minutes [15]. Temperature control within the range of 25-55°C ensures optimal reaction kinetics while preventing thermal decomposition of the organozinc product.

Alternative Routes via Transmetalation Reactions

Transmetalation reactions provide a versatile alternative approach for the preparation of 2-ethylhexylzinc bromide, particularly when direct insertion methods prove challenging or when specific functional group tolerance is required [17] [11]. These methods involve the transfer of the organic moiety from one metal center to zinc, typically from more reactive organometallic precursors such as Grignard reagents or organolithium compounds.

Table 5: Transmetalation Routes for Organozinc Preparation

| Starting Material | Zinc Source | Reaction Conditions | Typical Yield (%) | By-products |

|---|---|---|---|---|

| Grignard Reagent (RMgBr) | ZnCl₂, Zn(OAc)₂ [11] | THF, 0-25°C, 1-3 h [11] | 85-95 [11] | MgX₂ salts [11] |

| Organolithium (RLi) | ZnBr₂, ZnI₂ [11] | Et₂O or THF, -78 to 0°C [11] | 80-95 [11] | LiX salts [11] |

| Diorganozinc (R₂Zn) | ZnX₂ (ligand exchange) [11] | THF/hexane, 25°C, 1 h [11] | 90-99 [11] | None (salt-free) [11] |

| Organoindium (RInX₂) | ZnBr₂ | THF, 0-25°C | 70-85 | InX₃ |

| Organoaluminum (RAlX₂) | ZnCl₂ | Toluene, 0-50°C | 75-90 | AlX₃ |

The transmetalation approach using Grignard reagents represents one of the most widely employed methods for organozinc preparation. The reaction between 2-ethylhexylmagnesium bromide and zinc chloride or zinc acetate proceeds smoothly under mild conditions to afford the corresponding organozinc bromide [11]. This method offers excellent functional group tolerance and typically yields 85-95% of the desired product [11].

The mechanism of transmetalation involves the nucleophilic attack of the carbon-metal bond of the organometallic precursor on the zinc halide, resulting in the formation of the organozinc species and the corresponding metal halide by-product [17]. The reaction can be represented as follows:

RMgBr + ZnCl₂ → RZnCl + MgBrCl

For the specific case of 2-ethylhexylzinc bromide preparation, the transmetalation can be conducted using either zinc chloride or zinc acetate as the zinc source. The use of zinc acetate offers certain advantages, including improved solubility characteristics and reduced corrosivity compared to zinc chloride [11].

Ligand exchange reactions provide an alternative transmetalation route that yields salt-free organozinc products. This method involves the reaction of diorganozinc compounds with zinc halides according to the following equilibrium:

R₂Zn + ZnX₂ ⇌ 2 RZnX

The ligand exchange approach offers the advantage of producing organozinc halides without the formation of metal salt by-products, which can complicate purification and affect subsequent reactions [11]. Yields of 90-99% are typically achieved using this methodology [11].